(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol
Overview
Description
(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxyl group attached to the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol typically involves the bromination of 2-ethylpyridine followed by the reduction of the resulting bromo derivative. One common method includes:
Bromination: 2-ethylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-2-ethylpyridine.
Reduction: The bromo derivative is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 1-(5-bromopyridin-2-yl)ethanone.
Reduction: Formation of 2-ethylpyridine.
Substitution: Formation of 1-(5-aminopyridin-2-yl)ethan-1-ol or 1-(5-mercaptopyridin-2-yl)ethan-1-ol.
Scientific Research Applications
(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(5-iodopyridin-2-yl)ethan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1R)-1-(5-bromopyridin-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
(1R)-1-(5-bromopyridin-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDJRTUQSZLOZ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870694-36-3 | |
Record name | (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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